Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Catalog No.
S732435
CAS No.
81282-12-4
M.F
C12H10ClNO3
M. Wt
251.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

CAS Number

81282-12-4

Product Name

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

CJQWCZKLLDAKCX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl

Synthesis:

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is an organic compound that can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenacyl chloride with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of the desired product along with other byproducts, which require further purification.

Applications in Medicinal Chemistry:

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate serves as a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. [, ] These synthesized compounds are then evaluated for their pharmacological properties, aiming to discover new drug candidates for various therapeutic applications.

Here are some specific examples:

  • Antimicrobial activity: Studies have shown that certain derivatives of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate exhibit promising antimicrobial activity against various bacterial and fungal strains. []
  • Anti-inflammatory activity: Research suggests that some compounds derived from this molecule possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. []
  • Anticancer activity: The exploration of derivatives of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate for their potential anticancer activity is ongoing, with some studies demonstrating promising results.

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀ClN₁O₃ and a CAS number of 81282-12-4. This compound features a unique isoxazole ring structure, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-chlorophenyl group contributes to its chemical properties and potential biological activities. Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is known for its applications in medicinal chemistry and as a synthetic intermediate in various

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions due to the presence of the ethyl ester group. Additionally, cyclization reactions involving β-fluoro enones and sodium azide have been reported as effective methods for synthesizing derivatives of isoxazoles, including this compound .

The biological activity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has been explored in several studies. Compounds with similar structures have shown promise as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes. The chlorophenyl moiety may enhance interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications .

Several synthesis methods have been developed for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. A common approach involves the cyclization of β-fluoro enones with sodium azide, which leads to the formation of the isoxazole ring. Other methods may include condensation reactions involving appropriate carboxylic acids and amines or the use of microwave-assisted synthesis techniques to improve yield and reaction times .

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has several applications in medicinal chemistry and organic synthesis. It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may be explored for potential therapeutic uses, particularly in treating inflammatory diseases or cancers due to their biological activity .

Interaction studies involving Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific enzymes or receptors, leading to desired pharmacological outcomes .

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate shares structural similarities with several other compounds in the isoxazole family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylateC₁₂H₁₀BrN₁O₃Similar structure with bromine substituent; potential differences in biological activity due to halogen variation
Ethyl 5-(phenyl)isoxazole-3-carboxylateC₁₂H₁₀N₁O₃Lacks halogen substitution; may exhibit different pharmacological profiles
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoateC₉H₈ClN₁O₄Contains a dioxobutanoate structure; differing reactivity patterns compared to ethyl ester

The presence of the chlorophenyl group in Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate enhances its lipophilicity and may contribute to its unique interactions with biological targets compared to similar compounds .

XLogP3

3.2

Wikipedia

Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Dates

Modify: 2023-08-15

Explore Compound Types